molecular formula C16H19NO2 B14610453 2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid CAS No. 60308-17-0

2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid

Cat. No.: B14610453
CAS No.: 60308-17-0
M. Wt: 257.33 g/mol
InChI Key: DLHUKSNPXPDCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid is an organic compound that belongs to the class of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzoic acid moiety linked to a cyclohexene ring through an imine (C=N) bond. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid typically involves the condensation reaction between 2-amino benzoic acid and 3-ethyl-2-methylcyclohex-2-en-1-one. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The resulting Schiff base is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid is unique due to its combination of aromatic and aliphatic components, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it a versatile compound in both chemical and biological research .

Properties

CAS No.

60308-17-0

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-[(3-ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid

InChI

InChI=1S/C16H19NO2/c1-3-12-7-6-10-14(11(12)2)17-15-9-5-4-8-13(15)16(18)19/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,18,19)

InChI Key

DLHUKSNPXPDCIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=CC=CC=C2C(=O)O)CCC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.